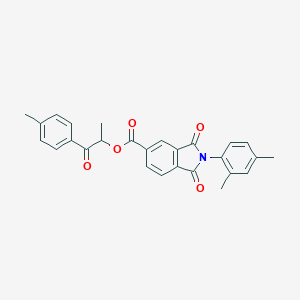
2-amino-3-benzoyl-4-(4-bromophenyl)-1-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-3-benzoyl-4-(4-bromophenyl)-1-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one is a chemical compound that belongs to the family of tetrahydroquinolines. It is a synthetic derivative of the alkaloid cryptopleurine, which is found in the roots of the plant Cryptocarya pleurocarpa. This compound has gained interest among researchers due to its potential biological activities.
作用机制
The mechanism of action of 2-amino-3-benzoyl-4-(4-bromophenyl)-1-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one is not fully understood. However, it has been suggested that the compound exerts its biological activities by binding to specific targets in the cell. For example, it has been reported to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and physiological effects:
2-amino-3-benzoyl-4-(4-bromophenyl)-1-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-1β. It has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. In addition, this compound has been found to induce apoptosis in cancer cells by activating the intrinsic pathway.
实验室实验的优点和局限性
One advantage of using 2-amino-3-benzoyl-4-(4-bromophenyl)-1-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one in lab experiments is its potential to exhibit multiple biological activities. This makes it a versatile compound that can be used in different research areas. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its biological activities.
未来方向
There are several future directions for the research on 2-amino-3-benzoyl-4-(4-bromophenyl)-1-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one. One direction is to investigate its potential as a drug candidate for the treatment of cancer, inflammation, and infectious diseases. Another direction is to study its mechanism of action in more detail, which could lead to the development of new drugs that target specific biological pathways. Additionally, the synthesis of analogs of this compound could lead to the discovery of new compounds with improved biological activities.
合成方法
The synthesis of 2-amino-3-benzoyl-4-(4-bromophenyl)-1-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one has been reported in the literature. The compound can be synthesized by the reaction of 2-amino-3-benzoyl-4-(4-bromophenyl)-1-(2-chlorophenyl)-4,6,7,8-tetrahydroquinoline with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out at a temperature of 80°C for several hours. The resulting product is then purified by column chromatography to obtain the pure compound.
科学研究应用
2-amino-3-benzoyl-4-(4-bromophenyl)-1-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one has been found to exhibit several biological activities. It has been reported to have anticancer, antifungal, and antibacterial activities. It has also been found to exhibit anti-inflammatory and analgesic properties. In addition, this compound has been used as a ligand in the development of new drugs and as a probe for the study of biological systems.
属性
产品名称 |
2-amino-3-benzoyl-4-(4-bromophenyl)-1-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one |
|---|---|
分子式 |
C28H22BrClN2O2 |
分子量 |
533.8 g/mol |
IUPAC 名称 |
2-amino-3-benzoyl-4-(4-bromophenyl)-1-(2-chlorophenyl)-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C28H22BrClN2O2/c29-19-15-13-17(14-16-19)24-25-22(11-6-12-23(25)33)32(21-10-5-4-9-20(21)30)28(31)26(24)27(34)18-7-2-1-3-8-18/h1-5,7-10,13-16,24H,6,11-12,31H2 |
InChI 键 |
WISMFLDTCDMWBN-UHFFFAOYSA-N |
手性 SMILES |
C1CC2=C(C(C(=C(N2C3=CC=CC=C3Cl)N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Br)C(=O)C1 |
SMILES |
C1CC2=C(C(C(=C(N2C3=CC=CC=C3Cl)N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Br)C(=O)C1 |
规范 SMILES |
C1CC2=C(C(C(=C(N2C3=CC=CC=C3Cl)N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)Br)C(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(5-methyl-2-furyl)vinyl]benzamide](/img/structure/B304068.png)
![N-[1-[(cyclohexylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide](/img/structure/B304069.png)
![N-[2-(5-methyl-2-furyl)-1-({[2-(trifluoromethyl)benzyl]amino}carbonyl)vinyl]benzamide](/img/structure/B304070.png)
![N-[2-(5-methyl-2-furyl)-1-({[2-(2-pyridinyl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B304071.png)
![N-[1-({[2-(2-fluorophenyl)ethyl]amino}carbonyl)-2-(5-methyl-2-furyl)vinyl]benzamide](/img/structure/B304072.png)
![N-[1-[(4-ethoxyanilino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide](/img/structure/B304078.png)
![N-[1-{[4-({4-nitrophenyl}sulfanyl)anilino]carbonyl}-2-(5-methyl-2-furyl)vinyl]benzamide](/img/structure/B304079.png)
![N-[1-[(3,5-dimethoxyanilino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide](/img/structure/B304080.png)
![N-[1-[(4-bromoanilino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide](/img/structure/B304081.png)
![3-[(Cyclopropylmethyl)(propyl)amino]-1-(4-{3-[(cyclopropylmethyl)(propyl)amino]-2,5-dioxo-1-pyrrolidinyl}phenyl)-2,5-pyrrolidinedione](/img/structure/B304083.png)

![1-(4-Methylphenyl)-1-oxopropan-2-yl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B304087.png)
![1-(4-Methylphenyl)-1-oxopropan-2-yl 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B304088.png)
